Telithromycin Retains Potency Against erm(B)-Methylated Ribosomes: 16-250× Superior to Clarithromycin and Erythromycin
In a defined bacterial system where >80% of rRNA molecules were monomethylated by ErmN, telithromycin (HMR 3647) remained 16 to 250 times as potent as clarithromycin and erythromycin. This contrasts with the high-level resistance conferred to macrolides by Erm monomethylation [1]. The ketolide's activity is refractory to this resistance mechanism, explaining its retained clinical utility against macrolide-resistant streptococci [2].
| Evidence Dimension | Relative potency (ratio) against ErmN monomethylated rRNA |
|---|---|
| Target Compound Data | Telithromycin potency retained; 16-250× more potent than comparators |
| Comparator Or Baseline | Clarithromycin and erythromycin (potency severely reduced) |
| Quantified Difference | 16- to 250-fold greater potency |
| Conditions | E. coli-based test system with defined rRNA methylations; >80% rRNA monomethylated by ErmN (TlrD) |
Why This Matters
This quantitative resistance-bypass capability directly informs procurement when experimental models involve macrolide-resistant pathogens or ribosomal methylation studies.
- [1] Liu M, Douthwaite S. Activity of the ketolide telithromycin is refractory to Erm monomethylation of bacterial rRNA. Antimicrob Agents Chemother. 2002;46(6):1629-1633. PMID: 12019067. View Source
- [2] Douthwaite S, Champney WS. Structures of ketolides and macrolides determine their mode of interaction with the ribosomal target site. J Antimicrob Chemother. 2001;48 Suppl T1:1-8. PMID: 11566971. View Source
